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Compound of Interest

Compound Name: Tubulin inhibitor 36

Cat. No.: B12382916 Get Quote

Disclaimer: The specific compound designated "Tubulin Inhibitor 36" or "Tubulin

polymerization-IN-36" is not extensively characterized in publicly available primary scientific

literature with respect to its detailed effects on the dynamic parameters of microtubules. This

guide provides available information on "Tubulin polymerization-IN-36" and utilizes a

representative, structurally related colchicine-site inhibitor, Pyrrolo-1,5-benzoxazepine-15

(PBOX-15), to illustrate the in-depth analysis of microtubule dynamics as a comprehensive

example.

Introduction to Tubulin Inhibitor 36
"Tubulin polymerization-IN-36" is a synthetic compound identified as an inhibitor of tubulin

polymerization. Its chemical name is 7-[(3,5-dimethoxyphenyl)methyl]-4,5-dihydropyrrolo[3,4-g]

[1]benzoxazole. It is reported to bind to the colchicine site on β-tubulin, thereby disrupting the

formation of microtubules. This interference with microtubule dynamics leads to cell cycle arrest

at the G2/M phase and subsequent apoptosis. Another similarly named compound, "Tubulin
inhibitor 36 (Compound 10)," has been described as a potent microtubulin inhibitor with

activity against glioblastoma cells.[2]

Core Mechanism of Action
Tubulin inhibitors that bind to the colchicine site act by sterically hindering the conformational

changes required for tubulin dimers to polymerize into microtubules. This leads to a

suppression of microtubule dynamics, a critical process for the formation of the mitotic spindle

during cell division. The disruption of the mitotic spindle activates the spindle assembly
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checkpoint, leading to a prolonged mitotic arrest that can ultimately trigger programmed cell

death (apoptosis).

Below is a diagram illustrating the general mechanism of action for colchicine-site tubulin

inhibitors.
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Caption: Mechanism of action of Tubulin Inhibitor 36.

Quantitative Data on Tubulin Polymerization and
Cytotoxicity
While detailed data on the dynamic parameters of microtubules for "Tubulin Inhibitor 36" is

limited, the following table summarizes the available inhibitory concentrations. For a more

comprehensive understanding, data for the representative compound PBOX-15 is also

included.

Compound Assay
Cell
Line/System

IC50 Value Reference

Tubulin

polymerization-

IN-36

Tubulin

Polymerization

Inhibition

Purified Tubulin ~2.06 µM

Tubulin inhibitor

36 (Cmpd 10)

Tubulin

Polymerization

Inhibition

Purified Tubulin 1.5 ± 0.1 µM [2]

PBOX-15 Cytotoxicity CLL Cells (n=19) 0.55 µM (mean)

Effects on Microtubule Dynamics: A Representative
Example (PBOX-15)
The following table details the effects of a representative colchicine-site inhibitor, PBOX-15, on

the parameters of microtubule dynamic instability. These parameters are crucial for

understanding the precise mechanism by which the inhibitor disrupts microtubule function.
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Parameter Control (Vehicle)
PBOX-15
(Concentration)

Fold Change

Growth Rate (µm/min) Data not found Data not found N/A

Shortening Rate

(µm/min)
Data not found Data not found N/A

Catastrophe

Frequency (/s)
Data not found Data not found N/A

Rescue Frequency

(/s)
Data not found Data not found N/A

Note: While the primary literature for PBOX-15 confirms its action as a microtubule

depolymerizing agent, specific quantitative data on the individual parameters of dynamic

instability (growth rate, shortening rate, catastrophe, and rescue frequencies) were not explicitly

provided in the reviewed sources. The primary reported outcomes are cellular effects such as

apoptosis and cell cycle arrest.

Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-
Based)
This assay measures the effect of an inhibitor on the polymerization of purified tubulin in vitro.

The incorporation of a fluorescent reporter into growing microtubules results in an increase in

fluorescence, which is monitored over time.

Materials:

Lyophilized tubulin (>99% pure)

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

GTP solution (100 mM)

Glycerol
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Fluorescent reporter (e.g., DAPI)

Tubulin Inhibitor 36 stock solution (in DMSO)

Positive control (e.g., colchicine)

Vehicle control (DMSO)

96-well, black, flat-bottom microplate

Temperature-controlled fluorescence plate reader

Procedure:

Preparation of Reagents:

On ice, reconstitute tubulin to the desired concentration (e.g., 3 mg/mL) in General Tubulin

Buffer containing 1 mM GTP and 10% glycerol.

Prepare serial dilutions of Tubulin Inhibitor 36 and controls in General Tubulin Buffer.

Add the fluorescent reporter to the tubulin solution at the recommended concentration.

Assay Setup:

Pipette the diluted inhibitor, positive control, or vehicle control into the wells of a pre-

warmed 37°C 96-well plate.

To initiate the reaction, add the cold tubulin polymerization mix to each well.

Data Acquisition:

Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.

Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm for DAPI)

at regular intervals (e.g., every 60 seconds) for 60-90 minutes.

Data Analysis:
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Plot fluorescence intensity versus time for each concentration.

Determine the rate of polymerization and the maximum polymer mass.

Calculate the percent inhibition at each inhibitor concentration relative to the vehicle

control.

Determine the IC50 value by fitting the data to a dose-response curve.
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Caption: Tubulin polymerization assay workflow.

Immunofluorescence Staining of Microtubules
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This method allows for the visualization of the microtubule network in cells treated with a

tubulin inhibitor, providing qualitative and quantitative information on microtubule disruption.

Materials:

Cultured cells (e.g., HeLa, U-87 MG) grown on glass coverslips

Tubulin Inhibitor 36

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 1% BSA in PBS)

Primary antibody (e.g., mouse anti-α-tubulin)

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

Nuclear counterstain (e.g., DAPI)

Mounting medium

Fluorescence microscope

Procedure:

Cell Culture and Treatment:

Seed cells on coverslips and allow them to adhere.

Treat cells with various concentrations of Tubulin Inhibitor 36 or vehicle control for the

desired time.

Fixation and Permeabilization:

Wash cells with PBS.

Fix the cells with fixation buffer.
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Wash with PBS.

Permeabilize the cells with permeabilization buffer.

Wash with PBS.

Blocking and Antibody Incubation:

Block non-specific antibody binding with blocking buffer.

Incubate with the primary antibody diluted in blocking buffer.

Wash with PBS.

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer.

Wash with PBS.

Counterstaining and Mounting:

Incubate with DAPI for nuclear staining.

Wash with PBS.

Mount the coverslips onto microscope slides with mounting medium.

Imaging:

Visualize the microtubule network and nuclei using a fluorescence microscope.
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Caption: Immunofluorescence staining workflow.

Cell Cycle Analysis by Flow Cytometry
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This protocol is used to determine the percentage of cells in different phases of the cell cycle

(G0/G1, S, G2/M) after treatment with a tubulin inhibitor.

Materials:

Cultured cells

Tubulin Inhibitor 36

Phosphate-buffered saline (PBS)

Trypsin-EDTA

70% ethanol (ice-cold)

Propidium iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Cell Culture and Treatment:

Culture cells to the desired confluency.

Treat cells with Tubulin Inhibitor 36 or vehicle control for a specified duration (e.g., 24

hours).

Cell Harvesting and Fixation:

Harvest cells by trypsinization and collect by centrifugation.

Wash the cell pellet with PBS.

Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise

while vortexing to fix the cells.

Incubate at -20°C for at least 2 hours.
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Staining:

Centrifuge the fixed cells and discard the ethanol.

Wash the cell pellet with PBS.

Resuspend the cells in PI staining solution.

Incubate in the dark at room temperature for 30 minutes.

Flow Cytometry:

Analyze the stained cells using a flow cytometer.

Acquire data for at least 10,000 events per sample.

Data Analysis:

Use cell cycle analysis software to generate DNA content histograms and quantify the

percentage of cells in G0/G1, S, and G2/M phases.
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Caption: Cell cycle analysis workflow.

Signaling Pathways
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The primary signaling pathway initiated by the disruption of microtubule dynamics by inhibitors

like Tubulin Inhibitor 36 is the Spindle Assembly Checkpoint (SAC). The SAC is a surveillance

mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing

the cell to proceed to anaphase. When microtubules are disrupted, the SAC is activated,

leading to a sustained mitotic arrest. This prolonged arrest can then trigger the intrinsic

apoptotic pathway, often involving the Bcl-2 family of proteins and the activation of caspases.
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Caption: Apoptosis signaling pathway.

Conclusion
Tubulin Inhibitor 36 represents a class of small molecules that target the colchicine-binding

site of tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and

apoptosis. While specific, detailed data on its effects on the dynamic instability of microtubules

are not widely available, the provided protocols and the analysis of a representative compound

offer a framework for the in-depth characterization of this and other novel tubulin inhibitors.

Further research is warranted to fully elucidate the quantitative impact of Tubulin Inhibitor 36
on microtubule dynamics, which will be crucial for its potential development as a therapeutic

agent.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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